1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene
Overview
Description
1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene is an organic compound with the molecular formula C9H6F4 It is a derivative of benzene, where a fluorine atom and a trifluoromethyl group are substituted at the 1 and 2 positions, respectively, and a vinyl group is substituted at the 4 position
Mechanism of Action
Target of Action
It’s known that fluoro(trifluoromethyl)benzenes are often used as reagents in organic synthesis , suggesting that their targets could be a variety of organic compounds.
Mode of Action
For instance, they have been used as reagents in Suzuki–Miyaura coupling , a reaction that forms carbon-carbon bonds by coupling boronic acids with organic halides .
Pharmacokinetics
Its molecular weight is 164.1003 , which suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed . .
Result of Action
As a reagent in organic synthesis, its primary effect is likely the formation of new chemical bonds and structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene. For instance, the fluorescence spectra of fluoro(trifluoromethyl)benzenes were studied at various exciting wavelengths and pressures , suggesting that changes in these environmental factors could affect the compound’s properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a base such as potassium carbonate and a palladium catalyst under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can be oxidized to form epoxides or reduced to form ethyl derivatives.
Addition Reactions: The vinyl group can undergo addition reactions with halogens, hydrogen, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Epoxides: Formed from the oxidation of the vinyl group.
Ethyl Derivatives: Formed from the reduction of the vinyl group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a labeling reagent in biochemical assays.
Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique fluorinated structure.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-(trifluoromethyl)benzene: Lacks the vinyl group, making it less reactive in addition reactions.
1-Fluoro-4-vinylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Fluoro-4-(trifluoromethyl)styrene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene is unique due to the presence of both the trifluoromethyl and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-ethenyl-1-fluoro-2-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOIDWXRUSAWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251728 | |
Record name | 4-Ethenyl-1-fluoro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584-22-5 | |
Record name | 4-Ethenyl-1-fluoro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=584-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethenyl-1-fluoro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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